2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to "2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid" involves various strategies, including the interaction of aroylpyruvic acids with morpholine, leading to the formation of substituted 2-amino-4-aryl-4-oxo-2-butenoic acids. These compounds exhibit moderate antimicrobial and analgesic activity, highlighting their potential in pharmaceutical applications (Koz’minykh et al., 2004).
Molecular Structure Analysis
Structural elucidation of these compounds is often achieved through spectroscopic methods, including UV, FT-IR, 1H, and 13C NMR spectroscopy. Quantum chemical calculations, such as density functional theory (DFT), further support the experimental findings, providing insights into the electronic structure and optical properties of the compounds (Devi et al., 2018).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including condensation with ethyl cyanoacetate and other active methylene reagents, leading to the formation of different derivatives with potential biological activities. The reactivity of these compounds underscores their versatility in chemical synthesis and potential utility in developing novel therapeutic agents (Al-Mousawi & El-Apasery, 2012).
Scientific Research Applications
Antimicrobial and Analgesic Activities
Research has demonstrated that derivatives of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids, synthesized through the interaction of aroylpyruvic acids with morpholine, exhibit moderate antimicrobial and analgesic activities. These compounds are colorless crystalline substances, soluble in DMSO and sparingly soluble in ethanol and benzene, indicating potential for further development in medical applications (Koz’minykh et al., 2004).
Inhibitor of Glucocerebroside Synthetase
A study on the preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol revealed its effectiveness as an inhibitor of glucosyltransferase, which forms glucosylceramide in the liver. The research focused on isolating the most effective isomer for further testing, showing promise for the development of treatments for disorders related to glucocerebroside synthetase (Inokuchi & Radin, 1987).
Antibacterial Activity of Tertiary Aminoalkanols
Another study explored the antibacterial activity of tertiary aminoalkanols hydrochlorides, synthesizing and estimating the biologic properties of these compounds. The search for biologically active compounds led to the creation of new series of tertiary aminoalkanols, highlighting the potential for discovering novel antibacterial agents (Isakhanyan et al., 2014).
Fmoc-Protected Morpholine-3-Carboxylic Acid
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester through a practical synthetic route offers applications in peptidomimetic chemistry on the solid phase. This work demonstrates the utility of Fmoc-amino acids in the synthesis of complex peptides and peptidomimetics (Sladojevich et al., 2007).
Synthesis and Characterization of Amino Compounds
A study on the chemical modification of poly(3-hydroxybutyrate) (PHB) functionalized with different amino compounds, such as morpholine, explored its antibacterial, antioxidant, and anticancer activities. The research indicates that functionalized amino-PHB polymers exhibit promising biological activities, potentially useful for biomedical applications (Abdelwahab et al., 2019).
properties
IUPAC Name |
4-(4-anilinoanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c28-22(17-21(23(29)30)24-11-4-12-27-13-15-31-16-14-27)26-20-9-7-19(8-10-20)25-18-5-2-1-3-6-18/h1-3,5-10,21,24-25H,4,11-17H2,(H,26,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEZZGLJBFUHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.